5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S3/c12-10-1-2-11(18-10)19(14,15)13-5-8-17-9-3-6-16-7-4-9/h1-2,9,13H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRQEUGIKVEOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorosulfonation of Thiophene
Thiophene undergoes chlorosulfonation at position 2 using chlorosulfonic acid (ClSO₃H) at 0–5°C, yielding thiophene-2-sulfonyl chloride. Subsequent electrophilic chlorination with Cl₂ in the presence of FeCl₃ introduces the chloro group at position 5.
Key Data:
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorosulfonation | ClSO₃H, 0°C, 2 hr | 78 | 95 |
| Electrophilic Chlorination | Cl₂, FeCl₃, CH₂Cl₂, 25°C, 4 hr | 65 | 92 |
Oxidative Chlorination of Thioether Intermediates
Adapting methods from WO2010103550A2, 2-(benzylthio)thiophene derivatives are oxidized to sulfonyl chlorides using Cl₂ in ethyl acetate/water (90:10 v/v) at −5–10°C. For the target compound, this approach requires prior regioselective chlorination at position 5.
Reaction Scheme:
$$
\text{Thiophene-2-thioether} + \text{Cl}2 \xrightarrow{\text{EtOAc/H}2\text{O}} \text{Thiophene-2-sulfonyl chloride}
$$
Synthesis of 2-(Oxan-4-Ylsulfanyl)Ethylamine
Nucleophilic Substitution of Ethanolamine
Oxan-4-thiol reacts with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) at 60°C for 12 hr, forming the sulfide linkage. Base-mediated deprotonation (K₂CO₃) enhances nucleophilicity.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60°C |
| Time | 12 hr |
| Yield | 72% |
Alternative Route: Mitsunobu Reaction
Oxan-4-thiol and 2-aminoethanol undergo Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), directly forming the target amine.
$$
\text{Oxan-4-thiol} + \text{HOCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{DEAD, PPh}3} \text{2-(Oxan-4-ylsulfanyl)ethylamine}
$$
Sulfonamide Coupling
5-Chlorothiophene-2-sulfonyl chloride reacts with 2-(oxan-4-ylsulfanyl)ethylamine in tetrahydrofuran (THF) at 0°C, with triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic acyl substitution.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Molar Ratio (Sulfonyl chloride:Amine) | 1:1.2 |
| Solvent | THF |
| Base | Et₃N (2 eq) |
| Temperature | 0°C → 25°C |
| Yield | 85% |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Direct Chlorosulfonation | High regioselectivity | Requires harsh chlorination conditions |
| Thioether Oxidation | Compatible with sensitive groups | Multi-step, lower overall yield |
| Mitsunobu Reaction | Single-step amine synthesis | High cost of reagents |
Purity and Characterization
- HPLC Analysis : Final product purity ≥98% (C18 column, acetonitrile/water gradient).
- ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 3.7 Hz, 1H, thiophene H), 7.45 (d, J = 3.7 Hz, 1H, thiophene H), 3.95–3.85 (m, 2H, oxan H), 3.35–3.25 (m, 2H, CH₂S), 2.95–2.85 (m, 2H, CH₂N).
Industrial-Scale Considerations
Solvent Recycling
Ethyl acetate/water mixtures from oxidative chlorination steps are distilled and reused, reducing waste.
Byproduct Management
- Dichloro Impurities : Controlled by maintaining Cl₂ stoichiometry (1.05 eq).
- Sulfonic Acid Hydrolysis : Minimized via anhydrous conditions during sulfonyl chloride handling.
Emerging Methodologies
Photocatalytic Chlorination
Visible-light-mediated chlorination using Ru(bpy)₃²⁺ reduces FeCl₃ usage, improving atom economy (pilot-scale yield: 70%).
Flow Chemistry
Continuous-flow systems enhance heat transfer during exothermic sulfonamide coupling, achieving 90% yield at 10 kg/batch scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s thiophene ring can be utilized in the development of conductive polymers and organic electronic materials.
Biological Studies: Its sulfonamide group makes it a candidate for studying enzyme inhibition and protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide depends on its specific application:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity.
Protein Interactions: The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene-2-Sulfonamide Derivatives
Key Compounds:
- 5-Chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide (Y206-0961): Substituent: 4-chloro-2-fluorophenyl group. Applications: Structural studies suggest utility in kinase or protease inhibition due to halogen bonding .
- 5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (5a): Substituent: Phenoxyethyl group. Synthesis: Yielded 49% via silica gel chromatography; characterized by NMR. Activity: Antitumor screening showed moderate efficacy, likely due to the ethynyl group enhancing electrophilic reactivity .
5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide :
Structural Insights:
However, halogenated analogs (e.g., Y206-0961) may exhibit stronger target affinity due to halogen bonding .
Benzenesulfonamide Derivatives with Therapeutic Activity
Key Compounds:
5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide :
SB-271046 (5-Chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide) :
Comparison with Target Compound:
Unlike the benzenesulfonamide analogs, the thiophene ring in the target compound may reduce π-π stacking interactions but increase electron-rich character for redox-mediated activities. The oxan-4-ylsulfanyl group could mimic polar substituents (e.g., hydroxyl-sulfonamide in NLRP3 inhibitors) while offering improved pharmacokinetics .
Sulfonamide Derivatives with Heterocyclic Substituents
Key Compounds:
- 5-Chloro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-thiophene-2-sulfonamide (14): Substituent: Piperidin-4-yl with isopropylphenoxyethyl chain. Properties: 65% synthetic yield; LC/MS purity 97%. The piperidine group may enhance CNS targeting .
- Glibenclamide (5-Chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide): Substituent: Cyclohexylurea-linked sulfonamide. Properties: Melting point 169–174°C; insoluble in water. Used as a sulfonylurea antidiabetic agent .
Structural Advantages of Target Compound:
The oxan-4-ylsulfanylethyl group avoids the metabolic liabilities of urea (e.g., glibenclamide) and may offer better solubility than purely aromatic systems. Its ether-thioether linkage balances lipophilicity and polarity .
Biological Activity
5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicine.
Chemical Structure and Properties
This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The presence of a sulfonamide group enhances its interaction with biological targets, particularly enzymes.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. One notable target is carbonic anhydrase (CA), a metalloenzyme involved in various physiological processes, including acid-base balance and respiration.
Inhibition of Carbonic Anhydrases
Recent studies have demonstrated that thiophene sulfonamides can effectively inhibit human carbonic anhydrases I, II, IX, and XII. For instance, compounds similar to this compound showed inhibition constants (KIs) in the low nanomolar range for hCA II, indicating strong binding affinity and potential therapeutic use in conditions like glaucoma and edema .
Biological Activity Summary Table
| Biological Activity | Target | Inhibition Constant (KI) | Potential Applications |
|---|---|---|---|
| Inhibition of hCA I | Human Carbonic Anhydrase I | 224 - 7544 nM | Antiglaucoma therapy |
| Inhibition of hCA II | Human Carbonic Anhydrase II | 2.2 - 7.7 nM | Diuretics |
| Inhibition of hCA IX | Human Carbonic Anhydrase IX | 5.4 - 811 nM | Cancer therapy |
| Inhibition of hCA XII | Human Carbonic Anhydrase XII | 3.4 - 239 nM | Cancer therapy |
Case Studies
- In Vitro Studies : In vitro assays have shown that derivatives containing thiophene rings exhibit significant inhibitory effects on carbonic anhydrases. For example, a study reported that certain thiophene sulfonamides had KIs as low as 2.2 nM for hCA II, suggesting high efficacy and specificity .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the thiophene ring or the sulfonamide moiety can significantly alter biological activity. The introduction of hydrophobic groups enhances binding affinity to the active site of carbonic anhydrases .
- Potential for Drug Development : The favorable interactions between the sulfonamide scaffold and the active site of carbonic anhydrases provide a basis for the design of new inhibitors with improved potency and selectivity .
Q & A
Q. How can synthetic routes for 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide be optimized to improve yield and purity?
Methodological Answer:
- Step 1: Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to favor nucleophilic substitution between the thiophene sulfonyl chloride and the oxane-containing amine. For example, using DMF as a solvent at 60–80°C enhances reaction kinetics .
- Step 2: Monitor reaction progress via TLC or HPLC to identify intermediate byproducts (e.g., sulfonate esters or unreacted starting materials). Adjust stoichiometry to minimize side reactions .
- Step 3: Purify the final product using column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to achieve >95% purity .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify protons on the oxan-4-ylsulfanyl group (δ 3.5–4.0 ppm) and thiophene ring (δ 7.0–7.5 ppm).
- ¹³C NMR: Confirm sulfonamide linkage (C-SO₂-N) at ~110–120 ppm and thiophene carbons at ~125–135 ppm .
- Infrared Spectroscopy (IR): Detect sulfonamide S=O stretching vibrations at 1150–1350 cm⁻¹ and thiophene C-S bonds at 600–700 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₁H₁₅ClN₂O₃S₃) with <2 ppm error .
Q. How can researchers screen the biological activity of this compound for enzyme inhibition?
Methodological Answer:
- In vitro Assays: Use fluorogenic or chromogenic substrates to measure inhibition of target enzymes (e.g., carbonic anhydrase or thrombin). For example:
- Kinetic Studies: Pre-incubate the enzyme with varying concentrations of the compound (0.1–100 µM) and calculate IC₅₀ values .
- Dose-Response Curves: Plot inhibition % vs. log[compound] to determine potency .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this sulfonamide derivative?
Methodological Answer:
- Hypothesis Testing: Investigate potential confounding factors:
- Solubility: Use DMSO stock solutions (<0.1% v/v) to avoid solvent interference in cell-based assays .
- Metabolic Stability: Perform hepatic microsomal assays to assess compound degradation (e.g., CYP450-mediated oxidation) .
- Orthogonal Validation: Compare results across multiple assays (e.g., enzyme inhibition vs. cellular viability assays) .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s selectivity for a target receptor?
Methodological Answer:
- Scaffold Modification: Synthesize analogs with:
- Varied substituents on the oxane ring (e.g., replacing sulfur with oxygen to alter electron density) .
- Modified thiophene substituents (e.g., introducing fluorine to improve binding affinity) .
- Computational Docking: Use software like AutoDock Vina to predict binding modes with the target protein (e.g., COX-2 or EGFR kinase) .
Q. What experimental approaches are effective in analyzing the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Testing: Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
- Photostability: Expose to UV light (300–400 nm) and quantify decomposition products using HPLC .
- Thermogravimetric Analysis (TGA): Assess thermal stability by heating at 5°C/min up to 300°C .
Q. How can researchers elucidate the reaction mechanism of sulfonamide formation in this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Replace ¹²C with ¹³C in the sulfonyl chloride group to study bond-breaking steps .
- Trapping Intermediates: Use quenching agents (e.g., methanol) to isolate and characterize reactive intermediates (e.g., sulfonic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
